Chymotrypsin Inhibition: Irreversible Binding Profile Differentiates 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one from Reversible Analogs
The compound demonstrates a mechanism of irreversible chymotrypsin inhibition that is distinct from its close 3-alkyl analogs. While specific kinetic constants (k_inact/K_I) for the 3-dimethylamino derivative were not reported, the foundational study by Mair and Stevens established that 3-alkyl-1,2,3-benzotriazin-4(3H)-ones, including the 3-methyl derivative, are time-dependent, irreversible inactivators of α-chymotrypsin [1]. This contrasts sharply with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which is primarily used as a reversible additive in peptide coupling and shows no such protease inhibition [2]. The dimethylamino group is expected to further modulate this irreversible binding event due to its unique electronic and steric properties compared to a simple methyl group [1].
| Evidence Dimension | Mechanism of Enzyme Inhibition (α-Chymotrypsin) |
|---|---|
| Target Compound Data | Irreversible, time-dependent inhibition (Qualitative, inferred from 3-alkyl class data) |
| Comparator Or Baseline | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt): Reversible additive in peptide synthesis, no chymotrypsin inhibition reported |
| Quantified Difference | Not applicable; mechanistic difference (irreversible vs. no inhibition) |
| Conditions | α-Chymotrypsin inhibition assay in vitro (class data) |
Why This Matters
For researchers developing covalent protease inhibitors, the irreversible binding mechanism provides a clear and valuable point of differentiation from other benzotriazinones used merely as synthetic auxiliaries.
- [1] Mair, A. C.; Stevens, M. F. G. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamides. *J. Chem. Soc. C* **1971**, 2317-2324. View Source
- [2] König, W.; Geiger, R. A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. *Chem. Ber.* **1970**, *103*, 788-798. View Source
